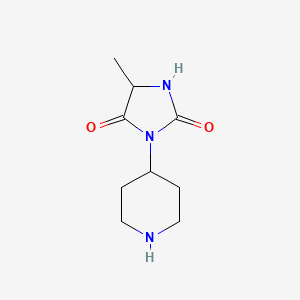
3-(3,4,5-Trifluorophenyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4,5-Trifluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)phenylzinc bromide typically involves the reaction of 3,4,5-trifluorophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3,4,5-Trifluorophenyl bromide+Zn→3-(3,4,5-Trifluorophenyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques are crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(3,4,5-Trifluorophenyl)phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Negishi, and Kumada coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can replace halides or other leaving groups in aromatic compounds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
3-(3,4,5-Trifluorophenyl)phenylzinc bromide is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of materials with specific properties, such as polymers and electronic materials.
作用機序
The mechanism by which 3-(3,4,5-trifluorophenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The molecular targets are typically electrophilic carbon atoms in organic molecules, and the pathways involved include oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- 4-Fluorophenylzinc bromide
- Benzylzinc bromide
Comparison
Compared to phenylzinc bromide, 3-(3,4,5-trifluorophenyl)phenylzinc bromide has enhanced reactivity due to the electron-withdrawing trifluoromethyl groups. This makes it more effective in certain cross-coupling reactions. Additionally, the trifluoromethyl groups can impart unique properties to the final products, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical applications.
特性
分子式 |
C12H6BrF3Zn |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
bromozinc(1+);1,2,3-trifluoro-5-phenylbenzene |
InChI |
InChI=1S/C12H6F3.BrH.Zn/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h1-2,4-7H;1H;/q-1;;+2/p-1 |
InChIキー |
NHGXUUHKDIDZBI-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)C2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)

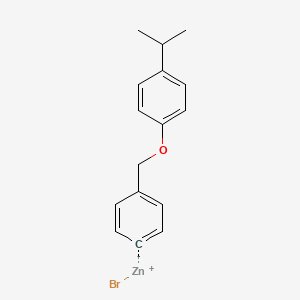
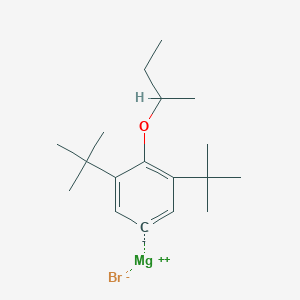
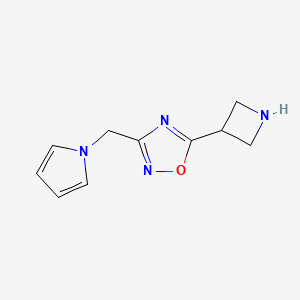
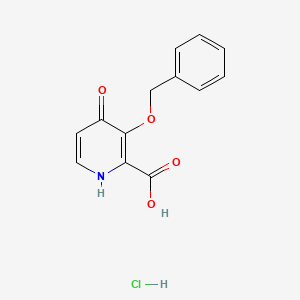
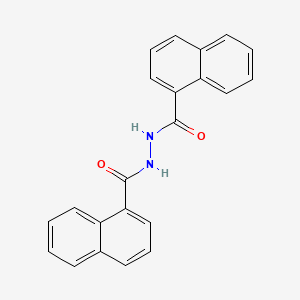
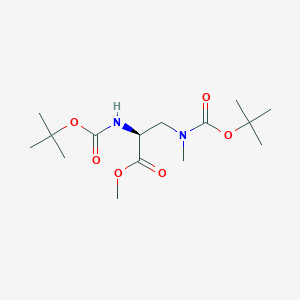
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
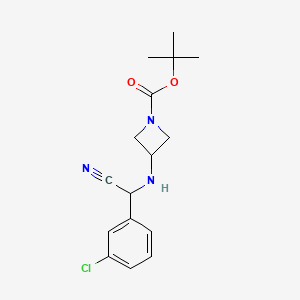
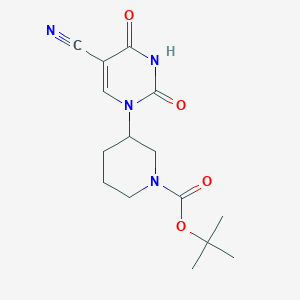
![2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane](/img/structure/B14885267.png)
![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)
